molecular formula C10H16ClNS B13288963 (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine

Cat. No.: B13288963
M. Wt: 217.76 g/mol
InChI Key: JZSBBZQRIGPEPD-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16ClNS This compound is characterized by the presence of a butan-2-yl group and a 5-chlorothiophen-2-yl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom in the 5-chlorothiophen-2-yl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(5-bromothiophen-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(5-fluorothiophen-2-yl)ethyl]amine
  • (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine

Uniqueness

Compared to similar compounds, (Butan-2-yl)[1-(5-chlorothiophen-2-yl)ethyl]amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C10H16ClNS/c1-4-7(2)12-8(3)9-5-6-10(11)13-9/h5-8,12H,4H2,1-3H3

InChI Key

JZSBBZQRIGPEPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

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